2-(Dichloromethyl)-1,3-dioxane
Description
Structure
3D Structure
Properties
CAS No. |
5695-85-2 |
|---|---|
Molecular Formula |
C5H8Cl2O2 |
Molecular Weight |
171.02 g/mol |
IUPAC Name |
2-(dichloromethyl)-1,3-dioxane |
InChI |
InChI=1S/C5H8Cl2O2/c6-4(7)5-8-2-1-3-9-5/h4-5H,1-3H2 |
InChI Key |
OMRMCFSLICZPLA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1)C(Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Dichloromethyl 1,3 Dioxane and Its Derivatives
Traditional Acetalization Routes to 1,3-Dioxanes
The most conventional and widely employed method for synthesizing 1,3-dioxanes is the direct acetalization of an aldehyde with a 1,3-diol. wikipedia.orgorganic-chemistry.org This equilibrium-driven process necessitates the removal of water to achieve high yields.
Acid catalysis is fundamental to the formation of the 1,3-dioxane (B1201747) ring from its carbonyl and diol precursors. The reaction is initiated by the protonation of the carbonyl oxygen of the aldehyde, which in this case is dichloroacetaldehyde (B1201461), thereby increasing its electrophilicity. This is followed by a nucleophilic attack from one of the hydroxyl groups of 1,3-propanediol. Subsequent proton transfer and elimination of a water molecule generate a resonance-stabilized oxocarbenium ion. The final step involves an intramolecular nucleophilic attack by the second hydroxyl group, followed by deprotonation, to yield the cyclic 1,3-dioxane structure.
A variety of Brønsted and Lewis acids are effective catalysts for this transformation. organic-chemistry.org Commonly used catalysts include p-toluenesulfonic acid (PTSA), sulfuric acid (H₂SO₄), and zirconium tetrachloride (ZrCl₄). organic-chemistry.orgorganic-chemistry.org The reaction is typically performed in a solvent that allows for the azeotropic removal of water, such as toluene (B28343) or benzene, using a Dean-Stark apparatus. organic-chemistry.org This continuous removal of the water byproduct shifts the reaction equilibrium towards the formation of the desired acetal (B89532). organic-chemistry.org
| Catalyst Type | Examples | Typical Conditions | Ref. |
| Brønsted Acids | p-Toluenesulfonic acid (PTSA), Sulfuric acid (H₂SO₄) | Catalytic amount, reflux in toluene with Dean-Stark trap | organic-chemistry.org |
| Lewis Acids | Zirconium tetrachloride (ZrCl₄), Cerium(III) triflate | Catalytic amount, mild conditions, aprotic solvent | organic-chemistry.org |
| Solid Acids | Montmorillonite K10, Perchloric acid on silica (B1680970) gel | Heterogeneous catalysis, solvent-free or in organic solvent | organic-chemistry.orgnih.gov |
The synthesis of the target molecule, 2-(dichloromethyl)-1,3-dioxane, dictates the specific choice of reactants.
Aldehyde: The essential precursor is dichloroacetaldehyde . This aldehyde provides the dichloromethyl (-CHCl₂) group that is characteristic of the target compound's structure at the C2 position of the dioxane ring. It can be used in its anhydrous form or as an aqueous solution, with the latter requiring efficient water removal during the reaction. google.com
Diol: The backbone of the heterocyclic ring is formed from 1,3-propanediol . The reaction of dichloroacetaldehyde with this diol yields the parent this compound. To synthesize derivatives with substituents on the dioxane ring, substituted 1,3-diols can be employed. For example, using 1,3-butanediol (B41344) would result in a methyl-substituted dioxane ring.
The selection of the catalyst is also critical. While strong acids like H₂SO₄ are effective, they can sometimes lead to side reactions. Milder catalysts like PTSA or solid acids are often preferred for their ease of handling and removal, as well as for their compatibility with more sensitive substrates. organic-chemistry.orgnih.gov
Advanced Synthetic Approaches to this compound
To overcome some limitations of traditional methods, such as long reaction times and harsh conditions, several advanced synthetic strategies have been developed.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govglobalresearchonline.net In the context of acetal formation, microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher product yields. semanticscholar.orgnih.gov This efficiency is attributed to the rapid and uniform heating of the reaction mixture via direct coupling of microwave energy with the polar molecules present. nih.gov
A typical microwave-assisted protocol for the synthesis of related 2-dichloromethyl-1,3-dioxolanes involved the reaction of various aldehydes with glycols in the presence of anhydrous copper sulfate (B86663) under microwave irradiation (600W), affording the products in moderate yields (35.7-57.5%) in a short time frame. semanticscholar.org This method can be adapted for the synthesis of this compound by replacing the glycol with 1,3-propanediol. The advantages of this approach include speed, efficiency, and often cleaner reaction profiles with fewer byproducts. globalresearchonline.net
| Aldehyde Precursor | Diol | Catalyst | Conditions | Key Advantage | Ref. |
| Dichloroacetaldehyde | 1,3-Propanediol | Anhydrous CuSO₄ (or other Lewis acid) | Microwave Irradiation (e.g., 300-600W) | Drastically reduced reaction time (minutes vs. hours) | semanticscholar.org |
| Various Aromatic/Aliphatic Aldehydes | Various Diols | Isoniazid, DMF | Microwave Irradiation (300W) | High yields, rapid synthesis | nih.gov |
An alternative and elegant route to the dichloromethyl group involves the insertion of dichlorocarbene (B158193) (:CCl₂) into a C-H bond at the 2-position of a pre-formed 1,3-dioxane. This reaction is effectively carried out using phase-transfer catalysis (PTC). ias.ac.in Dichlorocarbene is typically generated in situ from the reaction of chloroform (B151607) with a concentrated aqueous solution of sodium hydroxide (B78521). mdpi.com
The key to this methodology is the phase-transfer catalyst, which is typically a quaternary ammonium (B1175870) salt such as benzyltriethylammonium chloride (TEBA). semanticscholar.orgias.ac.in The catalyst facilitates the transfer of the hydroxide ion (or a related species) from the aqueous phase to the organic phase, where it deprotonates chloroform to form the trichloromethyl anion (⁻CCl₃). This anion then rapidly eliminates a chloride ion to generate the highly reactive dichlorocarbene. mdpi.com The carbene, being in the organic phase, can then react with the substrate. A study on the synthesis of 2-dichloromethyl-1,3-dioxolane derivatives successfully employed this method by reacting the corresponding 1,3-dioxolanes with chloroform in the presence of TEBA and 50% aqueous NaOH. semanticscholar.org
This approach avoids the direct handling of potentially unstable dichloroacetaldehyde and demonstrates the power of PTC in generating reactive intermediates for complex syntheses. dntb.gov.ua
| Substrate | Carbene Source | Base | Phase Transfer Catalyst | Reaction Phase | Product | Ref. |
| 1,3-Dioxane | Chloroform (CHCl₃) | 50% aq. NaOH | Benzyltriethylammonium chloride (TEBA) | Organic/Aqueous Biphasic | This compound | semanticscholar.orgias.ac.in |
A third synthetic pathway involves the selective halogenation of a suitable precursor, such as 2-methyl-1,3-dioxane (B3054962). The goal of this strategy is to replace two of the hydrogen atoms on the methyl group with chlorine atoms, while leaving the dioxane ring intact. Such transformations require reagents and conditions that favor free-radical substitution at the alkyl side chain over reactions with the heterocyclic ring.
Achieving high regioselectivity in halogenation can be challenging. researchgate.net The reaction would likely proceed via a free-radical chain mechanism, initiated by UV light or a radical initiator. The stability of the intermediate radical plays a crucial role in determining the site of halogenation. While methods for the highly regioselective halogenation of specific C-H bonds in complex molecules have been developed, controlling the degree of halogenation to selectively form the dichloro- product without significant formation of mono- and trichloro- byproducts can be difficult. rsc.orgresearchgate.net This route, while conceptually straightforward, requires careful optimization of reaction conditions (e.g., stoichiometry of the halogenating agent, temperature, and reaction time) to be synthetically useful for producing this compound.
Production of 2-Halomethyl-1,3-Cyclic Acetals via Alkaline Hydrolysis
A method to enhance the yield and purity of 2-halomethyl-1,3-cyclic acetals involves the alkaline hydrolysis of the crude reaction product formed from a 1,2-dihaloethyl acetate (B1210297) and an aliphatic diol. google.com This process effectively removes acyclic ester by-products, which are often difficult to separate from the desired cyclic acetal product by simple distillation due to close boiling points. google.com
During the synthesis, by-products such as 2-chloroethyl acetate and 2-hydroxyethyl acetate can form. The key insight is that subjecting the reaction mixture to aqueous alkaline hydrolysis selectively saponifies these acyclic esters into water-soluble compounds like acetic acid and the corresponding aliphatic diol (e.g., ethylene (B1197577) glycol). google.com The desired 2-halomethyl-1,3-cyclic acetal, however, remains surprisingly stable and unaffected under these conditions. google.com
The process involves treating the crude reaction mixture with an aqueous solution of an alkaline reagent. Following the hydrolysis, the mixture separates into an aqueous phase and an organic phase. The water-soluble hydrolyzed by-products are partitioned into the aqueous phase, which is then separated and discarded. The organic phase, now enriched with the purified 2-halomethyl-1,3-cyclic acetal, can be distilled to recover the final product with high assay. google.com
Commonly used alkaline reagents include alkali metal hydroxides such as sodium hydroxide or potassium hydroxide. The hydrolysis is typically conducted over a period of 2 to 20 hours at temperatures ranging from 20°C to 90°C. google.com
Table 1: General Conditions for Alkaline Hydrolysis of 2-Halomethyl-1,3-Cyclic Acetal Reaction Mixtures
| Parameter | Range/Value |
|---|---|
| Alkaline Reagent | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) |
| Mole Ratio (Alkali:Acetate) | ~1.7:1 to ~2.3:1 |
| Reaction Temperature | 20°C to 90°C |
| Reaction Time | 2 to 20 hours |
Data sourced from patent information. google.com
Enantioselective Synthesis of 1,3-Dioxane Systems
The development of methods for the asymmetric synthesis of 1,3-dioxanes is of significant interest as these structures are precursors to valuable chiral 1,3-diols, which are important building blocks in organic synthesis. nih.govnih.gov
Catalytic Asymmetric Intermolecular Prins Reactions
A significant advancement in the enantioselective synthesis of 1,3-dioxanes is the development of a metal-free, intermolecular Prins reaction. This reaction involves the coupling of aryl olefins (styrenes) with formaldehyde (B43269), catalyzed by a chiral Brønsted acid. nih.govnih.govacs.org Specifically, confined imino-imidodiphosphate (iIDP) catalysts have been successfully employed to produce diverse 4-aryl-1,3-dioxanes in good yields and with high to excellent enantioselectivities. acs.orgorganic-chemistry.org
The reaction proceeds via what is suggested by isotope labeling experiments and computations to be a concerted, highly asynchronous addition of an acid-activated formaldehyde oligomer to the olefin. nih.govnih.govacs.org This approach avoids a stepwise pathway that would involve a benzyl (B1604629) cation intermediate. organic-chemistry.org The resulting enantioenriched 1,3-dioxanes can be subsequently converted into optically active 1,3-diols without loss of enantiopurity. nih.govresearchgate.net
The scope of the reaction is broad, tolerating various substituents on the aromatic ring of the styrene (B11656) substrate. The optimized conditions typically involve reacting the olefin with paraformaldehyde in the presence of a small amount of the chiral iIDP catalyst in a solvent like cyclohexane (B81311). organic-chemistry.org
Table 2: Substrate Scope of the Asymmetric Intermolecular Prins Reaction
| Olefin Substrate | Product | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|
| Styrene | 4-Phenyl-1,3-dioxane | 88 | 95:5 |
| 4-Methylstyrene | 4-(p-Tolyl)-1,3-dioxane | 84 | 95:5 |
| 4-Methoxystyrene | 4-(4-Methoxyphenyl)-1,3-dioxane | 81 | 94:6 |
| 4-Chlorostyrene | 4-(4-Chlorophenyl)-1,3-dioxane | 85 | 94.5:5.5 |
| 3-Chlorostyrene | 4-(3-Chlorophenyl)-1,3-dioxane | 86 | 95:5 |
| Naphthalene-2-ylethylene | 4-(Naphthalen-2-yl)-1,3-dioxane | 90 | 96:4 |
Data represents selected findings from research on iIDP-catalyzed Prins reactions. nih.govresearchgate.net
Chiral Catalyst Design and Optimization for Dioxane Formation
The success of the catalytic asymmetric intermolecular Prins reaction is highly dependent on the structure of the chiral catalyst. The design and optimization of confined imino-imidodiphosphate (iIDP) Brønsted acid catalysts have been central to achieving high enantioselectivity. nih.govacs.org
Initial investigations with a parent iIDP catalyst afforded the desired 1,3-dioxane product with a promising enantiomeric ratio (91:9), but only in trace amounts. nih.govacs.org This outcome spurred efforts to modify the catalyst's structure to improve its reactivity and efficiency. By testing various substituents on the catalyst's binaphthyl skeleton, researchers could fine-tune its steric and electronic properties. acs.org
A key challenge arose with more electron-deficient olefin substrates, which exhibited lower reactivity. To overcome this, a more acidic iIDP catalyst was designed. This was achieved by incorporating electron-withdrawing groups (EWGs), such as heptafluoroisopropyl (B10858302) groups (i-C3F7), onto the 6,6' positions of the catalyst's BINOL backbone. researchgate.net This modification increased the catalyst's acidity, allowing for the successful transformation of previously challenging substrates like m-bromo-substituted styrene into the corresponding 1,3-dioxane with good yield and enantioselectivity. researchgate.net This iterative process of catalyst design, synthesis, and testing is crucial for expanding the scope and utility of the asymmetric Prins reaction for 1,3-dioxane formation. nih.govresearchgate.net
Reaction Mechanisms and Chemical Transformations of 2 Dichloromethyl 1,3 Dioxane
Mechanistic Investigations of Nucleophilic Substitution Reactions
Nucleophilic substitution reactions at the dichloromethyl carbon of 2-(dichloromethyl)-1,3-dioxane are central to its utility as a synthetic intermediate. The mechanism of these reactions is influenced by both the electronic nature of the dichloromethyl group and the stereoelectronic effects imposed by the 1,3-dioxane (B1201747) ring.
Electrophilic Nature of Dichloromethyl and Halomethyl Groups
The carbon atom of the dichloromethyl group in this compound serves as the primary electrophilic center. The two chlorine atoms, being highly electronegative, withdraw electron density from the carbon, rendering it susceptible to attack by nucleophiles. This inductive effect establishes a significant partial positive charge on the carbon, a prerequisite for nucleophilic substitution.
The reaction can proceed through different mechanistic pathways, primarily SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution), depending on the reaction conditions and the nature of the nucleophile. nih.gov In an SN1-type mechanism, the reaction would proceed through a carbocation intermediate, whereas an SN2 mechanism involves a concerted backside attack by the nucleophile. The presence of two halogen atoms can influence the stability of a potential carbocation intermediate and the steric hindrance around the electrophilic carbon.
Role of the 1,3-Dioxane Ring in Directing Reactivity and Selectivity
The 1,3-dioxane ring plays a crucial role in modulating the reactivity of the adjacent dichloromethyl group through stereoelectronic effects and potential neighboring group participation. The six-membered dioxane ring typically adopts a stable chair conformation, which positions the substituents in specific spatial orientations. thieme-connect.de
The conformational rigidity of the 1,3-dioxane ring also imposes stereochemical control on the approaching nucleophile, influencing the diastereoselectivity of the reaction.
Oxidative and Reductive Transformations
The dichloromethyl group of this compound can undergo both oxidative and reductive transformations, allowing for the synthesis of a variety of derivatives.
Controlled Oxidation Pathways
While 1,3-dioxane rings are generally stable to many oxidizing agents, the dichloromethyl group can be oxidized under specific conditions. organic-chemistry.org Controlled oxidation can potentially lead to the formation of an acyl chloride derivative, which would be a valuable synthetic intermediate. The choice of oxidant and reaction conditions is critical to achieve the desired transformation without cleaving the acetal (B89532) functionality. Reagents that are selective for the oxidation of carbon-halogen bonds in the presence of an acetal would be required for such a transformation.
Selective Reduction Methodologies
The selective reduction of the dichloromethyl group offers a pathway to monochloromethyl and methyl derivatives. A notable method for the chemoselective reduction of trichloromethyl compounds to the corresponding dichloromethyl compounds utilizes triphenylphosphine in methanol. nih.gov This protocol has been shown to be effective for a range of substrates, including heterocyclic compounds, with high yields and under mild conditions. nih.gov By analogy, a similar approach could potentially be adapted for the selective reduction of the dichloromethyl group in this compound to a monochloromethyl group. The reaction is proposed to proceed via a phosphonium salt intermediate.
| Reactant (Trichloromethyl compound) | Product (Dichloromethyl compound) | Yield (%) | Reference |
| Trichloroacetyl compound | Dichloroacetyl compound | 80-98 | nih.gov |
| Trichloromethyl heterocyclic compound | Dichloromethyl heterocyclic compound | High | nih.gov |
Cyclization and Rearrangement Reactions
The presence of both an electrophilic center (the dichloromethyl group) and the 1,3-dioxane ring allows for the participation of this compound in various cyclization and rearrangement reactions.
Intramolecular nucleophilic substitution can occur if a nucleophilic moiety is present elsewhere in a molecule derived from this compound. This can lead to the formation of new heterocyclic structures. The rate and feasibility of such intramolecular reactions are often favorable compared to their intermolecular counterparts due to proximity effects. youtube.com
Acid-catalyzed rearrangements are a known reaction class for 1,3-dioxane systems. nih.gov Under acidic conditions, the acetal can be protonated, leading to the formation of an oxocarbenium ion. This intermediate can then undergo skeletal rearrangements, such as ring contraction or expansion, or migration of substituents. While specific examples involving this compound are not prevalent in the literature, the general principles of acid-catalyzed rearrangements of 2-substituted 1,3-dioxanes would apply. The stability of the resulting carbocation intermediates and the stereoelectronic features of the migrating groups would govern the outcome of such rearrangements. libretexts.org
Intramolecular Cyclization Pathways
Intramolecular cyclization reactions are fundamental processes in organic synthesis for constructing cyclic molecules. In the context of 1,3-dioxane derivatives, these pathways can lead to the formation of complex heterocyclic systems. For instance, the Prins cyclization, which involves the reaction of an olefin with a formaldehyde (B43269) source, can be catalyzed by solid acid catalysts like ZnAlMCM-41 to selectively synthesize 1,3-dioxanes. rsc.org While specific studies on the intramolecular cyclization of this compound are not extensively detailed in available literature, the principles of such reactions can be inferred from related systems. For example, the synthesis of a new 1,10-seco-triterpenoid featuring a 2-cyano-3,10-diketone fragment can undergo regioselective cyclization under different conditions to form either a cyanopyran-3-one derivative or a pentacyclic alkene β-ketonitrile. mdpi.com
Acid-Catalyzed Isomerization Mechanisms of Dioxane Derivatives
Under acidic conditions, 1,3-dioxanes can undergo isomerization reactions. acs.org These transformations are typically catalyzed by Brønsted or Lewis acids. thieme-connect.de The mechanism often involves protonation of one of the ring oxygen atoms, followed by ring-opening to form a stabilized carbocation intermediate. Subsequent ring-closure or rearrangement can lead to different isomeric products. For example, the isomerization of a 1,3-dioxepane can be acid-catalyzed to form a thermodynamically more stable 1,3-dioxane. thieme-connect.de The stability of 1,3-dioxanes in acidic media is a critical factor in their use as protecting groups for carbonyl compounds and 1,3-diols. thieme-connect.de
Carbene-Involved Reactivity of 1,3-Dioxanes
Carbenes are highly reactive intermediates that can participate in a variety of chemical transformations, including insertion reactions into C-H, C-C, and C-O bonds. nih.govresearchgate.net
Catalytic Carbene Insertion into C-O Bonds in Heterocycles
Transition-metal-catalyzed carbene insertion reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds. nih.gov While insertions into C-H, N-H, and O-H bonds are common, insertions into C-O bonds of heterocycles like 1,3-dioxanes are less prevalent but offer unique synthetic possibilities. These reactions are typically catalyzed by transition metals such as rhodium, copper, or palladium, which form a metal carbene intermediate from a diazo precursor. nih.govacs.org This intermediate then reacts with the substrate. For instance, a photochemical method has been developed for the O-alkylation of 1,3-dicarbonyl compounds using aryl diazoacetates, where 1,4-dioxane (B91453) acts as a promoter, showcasing reactivity beyond typical carbene insertions. rsc.org
Palladium(II) Difluorocarbene-Mediated Coupling Processes
Palladium catalysis is a cornerstone of modern organic synthesis. An innovative application involves the use of palladium(II) to mediate reactions with difluorocarbene (:CF2). chinesechemsoc.org Difluorocarbene can be generated from various precursors, such as chlorodifluoroacetate salts. chinesechemsoc.org The process involves the formation of a palladium(II) difluorocarbene complex, [PdII]=CF2, which can then participate in coupling reactions. chinesechemsoc.org This methodology has been successfully applied to the coupling of benzyl (B1604629) chlorides and allyl trifluoroacetates to form gem-difluoroalkenes. chinesechemsoc.org Another approach uses BrCF2CO2K as a difluorocarbene source in a ligand-controlled palladium-catalyzed reaction to synthesize ynones and γ-butenolides from aryl iodides and acetylenes. nih.gov While these reactions have not been explicitly demonstrated with this compound as a substrate, the principles suggest potential applications for related halogenated dioxane derivatives.
| Catalyst System | Carbene Precursor | Electrophiles/Substrates | Product Type | Ref |
| Pd(OAc)2 / Dpephos | ClCF2CO2M (M=K, Na) | Benzyl chlorides, Allyl trifluoroacetates | gem-Difluoroalkenes | chinesechemsoc.org |
| Pd(CF3CO2)2 / Xantphos | ClCF2H | Terminal alkynes | Difluoromethylated alkynes | chinesechemsoc.org |
| Ligand-controlled Pd | BrCF2CO2K | Aryl iodides, Aryl acetylenes | Ynones, γ-Butenolides | nih.gov |
Stereoselective Annelation Reactions
Annelation, or ring-forming, reactions are critical for building complex polycyclic structures from simpler starting materials.
α,α′-Annelation Reactions of 1,3-Dioxan-5-ones
A notable example of stereoselective synthesis involving the 1,3-dioxane framework is the α,α′-annelation of 1,3-dioxan-5-ones. nih.gov In this reaction, pyrrolidine enamines derived from 1,3-dioxan-5-ones react with methyl α-(bromomethyl)acrylate. nih.govresearchgate.net This process yields bridged 2,4-dioxabicyclo[3.3.1]nonane ring systems with complete stereocontrol. nih.govacs.org The stereochemical outcome is rationalized by the reaction proceeding through intermediate boat-like conformations of the 1,3-dioxane ring. nih.govresearchgate.net Subsequent kinetic protonation establishes an axial ester group on the newly formed cyclohexanone ring. acs.org This method provides a pathway to highly oxygenated cyclohexane (B81311) rings found in natural products. nih.govresearchgate.net
Initial attempts using standard conditions (refluxing acetonitrile) gave the desired bicyclic ketone in a modest 19% yield. acs.org However, optimizing the procedure by lowering the reaction temperature and using water for the iminium hydrolysis to avoid acetal cleavage increased the yield to 40%. acs.org
| 1,3-Dioxan-5-one Reactant | Product | Yield (%) |
| 2,2-dimethyl-1,3-dioxan-5-one | Methyl 3,3-Dimethyl-9-oxo-2,4-dioxabicyclo[3.3.1]nonane-7α-carboxylate | 40 |
| 2-phenyl-1,3-dioxan-5-one | Methyl 9-Oxo-3-phenyl-2,4-dioxabicyclo[3.3.1]nonane-7α-carboxylate | 47 |
| 2-(4-methoxyphenyl)-1,3-dioxan-5-one | Methyl 3-(4-Methoxyphenyl)-9-oxo-2,4-dioxabicyclo[3.3.1]nonane-7α-carboxylate | 38 |
| (Data synthesized from Casey et al., J. Org. Chem. 2010) acs.org |
Structural Elucidation and Conformational Analysis of 2 Dichloromethyl 1,3 Dioxane
Spectroscopic Characterization Techniques
Spectroscopy is a fundamental tool for determining the molecular structure of 2-(dichloromethyl)-1,3-dioxane derivatives. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.
NMR spectroscopy is paramount for elucidating the precise connectivity and stereochemistry of dioxane derivatives. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra allows for unambiguous assignment of the molecular framework.
For the derivative 2-(dichloromethyl)-2-(4-nitrophenyl)-1,3-dioxane, ¹H NMR spectra provide key signals that confirm the presence of the 1,3-dioxane (B1201747) ring and its substituents. researchgate.net The protons on the dioxane ring typically appear in distinct regions, with their chemical shifts and coupling patterns revealing information about their spatial relationships. The ¹³C NMR spectrum further corroborates the structure, showing characteristic signals for each carbon environment within the molecule. researchgate.net
For comparison, the parent 1,3-dioxane molecule exhibits three distinct carbon environments due to molecular symmetry, with chemical shifts around δ = 26.6 ppm (C5), δ = 66.9 ppm (C4, C6), and δ = 94.3 ppm (C2). docbrown.info The introduction of the dichloromethyl group at the C2 position significantly alters the electronic environment and, consequently, the chemical shifts of the nearby carbon and hydrogen atoms.
¹H NMR Spectral Data for 2-(Dichloromethyl)-2-(4-nitrophenyl)-1,3-dioxane researchgate.net
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| 8.24 | Doublet | Aromatic Protons (2H) |
| 7.73 | Doublet | Aromatic Protons (2H) |
| 6.44 | Singlet | Dichloromethyl Proton (1H) |
| 4.41 | Multiplet | Dioxane Ring Protons (2H) |
| 4.10 | Multiplet | Dioxane Ring Protons (2H) |
¹³C NMR Spectral Data for 2-(Dichloromethyl)-2-(4-nitrophenyl)-1,3-dioxane researchgate.net
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 148.66 | Aromatic Carbon |
| 140.38 | Aromatic Carbon |
| 131.00 | Aromatic Carbons (2C) |
| 123.37 | Aromatic Carbons (2C) |
| 100.17 | C2 of Dioxane Ring |
| 75.40 | Dichloromethyl Carbon |
| 62.34 | C4, C6 of Dioxane Ring |
The data confirms a chair-like conformation for the 1,3-dioxane ring, a common feature for this heterocyclic system. researchgate.net
Infrared (IR) spectroscopy is employed to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. In the analysis of 2-(dichloromethyl)-2-(4-nitrophenyl)-1,3-dioxane, the IR spectrum displays key absorption bands that confirm its structure. researchgate.net
Significant peaks include those corresponding to the C-O stretching of the dioxane ether linkages, C-Cl stretching from the dichloromethyl group, N-O stretching of the nitro group, and vibrations associated with the aromatic ring. researchgate.net These distinct signals provide clear evidence for the successful synthesis and presence of all constituent parts of the molecule. researchgate.net
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and conformational details.
Single-crystal X-ray diffraction analysis of 2-(dichloromethyl)-2-(4-nitrophenyl)-1,3-dioxane has successfully determined its crystal structure. The compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.netresearchgate.net The analysis confirms that the 1,3-dioxane ring adopts a chair conformation. researchgate.net The precise dimensions of the unit cell, which is the basic repeating unit of the crystal lattice, have been meticulously measured. researchgate.netresearchgate.net
Crystal Data and Structure Refinement for 2-(Dichloromethyl)-2-(4-nitrophenyl)-1,3-dioxane researchgate.netresearchgate.net
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₁H₁₁Cl₂NO₄ |
| Formula Weight | 292.11 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.013(2) |
| b (Å) | 14.653(3) |
| c (Å) | 7.8693(16) |
| β (°) | 97.06(3) |
| Volume (ų) | 1260.3(4) |
| Z (molecules/unit cell) | 4 |
| Density (calculated) (mg/cm³) | 1.540 |
Conformational Analysis of the 1,3-Dioxane Ring
The six-membered 1,3-dioxane ring typically adopts a chair conformation, which is significantly more stable than other possible arrangements such as the boat or twist-boat conformations. This preference is primarily due to the minimization of torsional strain and unfavorable steric interactions. The presence of the dichloromethyl substituent at the C2 position introduces additional factors that modulate the conformational landscape of the ring.
Chair Conformations and Inversion Dynamics
The 1,3-dioxane ring in this compound exists predominantly in a chair conformation. This is consistent with the general conformational preference of six-membered heterocyclic systems. The chair form allows for the staggering of substituents on adjacent carbon atoms, thereby minimizing torsional strain. In this conformation, the substituents can occupy either axial or equatorial positions.
The dichloromethyl group at the C2 position can, therefore, exist in two distinct chair conformations that are in dynamic equilibrium through a process known as ring inversion or chair-flipping. In one conformer, the dichloromethyl group is in an axial orientation, while in the other, it occupies an equatorial position.
The equilibrium between the axial and equatorial conformers is governed by the relative steric and electronic energies of each form. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance with the axial hydrogens at the C4 and C6 positions (1,3-diaxial interactions).
Anomeric Effects and Substituent Influences on Conformation
The conformational equilibrium of this compound is not solely dictated by steric factors. Electronic effects, particularly the anomeric effect, play a crucial role in determining the preferred orientation of the substituent at the anomeric C2 position. The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon of a heterocyclic ring to favor an axial orientation, despite the potential for increased steric hindrance.
This effect arises from a stabilizing interaction between a lone pair of electrons on the ring heteroatom (oxygen in the case of 1,3-dioxane) and the antibonding (σ) orbital of the C-substituent bond. For this interaction to be maximal, the lone pair orbital and the σ orbital must be anti-periplanar, a condition that is met when the substituent is in the axial position.
The dichloromethyl group is strongly electron-withdrawing due to the presence of two chlorine atoms. This property is expected to have a significant impact on the anomeric effect. In general, the strength of the anomeric effect increases with the electronegativity of the substituent. Therefore, the dichloromethyl group at the C2 position is expected to exhibit a pronounced anomeric effect, which would favor the axial conformation of this substituent. This electronic stabilization can counteract the steric preference for the equatorial position.
Computational studies on various 1,3-dioxane systems have shown that anomeric interactions involving axial C-H bonds are dominant at the C2, C4, and C6 positions. nih.gov The balance of hyperconjugative interactions is a key factor in determining the final conformational preference.
Stereochemical Assignments and Configurational Studies
The stereochemistry of this compound can be investigated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts and coupling constants of the protons in the 1,3-dioxane ring are highly sensitive to their spatial orientation (axial or equatorial).
In the chair conformation of a 1,3-dioxane, the axial and equatorial protons on the same carbon atom are in different chemical environments and therefore exhibit different chemical shifts. For instance, in the parent 1,3-dioxane, the axial protons at C4, C5, and C6 are typically shielded and appear at a higher field (lower ppm) in the 1H NMR spectrum compared to their equatorial counterparts.
The coupling constants between adjacent protons also provide valuable stereochemical information. The magnitude of the vicinal coupling constant (3JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. In a chair conformation, the dihedral angle between two axial protons on adjacent carbons is approximately 180°, leading to a large coupling constant (typically 8-13 Hz). In contrast, the dihedral angles between axial-equatorial and equatorial-equatorial protons are around 60°, resulting in smaller coupling constants (typically 1-5 Hz).
By analyzing the chemical shifts and coupling constants from the 1H NMR spectrum of this compound, it is possible to assign the signals to specific protons and deduce the predominant conformation of the ring and the orientation of the dichloromethyl substituent. For a definitive structural elucidation, X-ray crystallography would provide precise bond lengths, bond angles, and the solid-state conformation of the molecule. A crystal structure of a related compound, 2-(dichloromethyl)-2-(4-nitrophenyl)-1,3-dioxane, has been reported, confirming the chair conformation of the 1,3-dioxane ring. researchgate.net
Computational Chemistry and Theoretical Studies
Quantum Chemical Approaches to Molecular Structure and Energetics
Quantum chemical methods are instrumental in determining the stable conformations and electronic properties of 2-(Dichloromethyl)-1,3-dioxane. These calculations can predict molecular geometries, relative energies of different conformers, and the distribution of electrons within the molecule.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometry of molecules. nih.govrsc.org For this compound, DFT calculations are employed to find the minimum energy structures, which correspond to the most stable conformations of the molecule. The 1,3-dioxane (B1201747) ring, similar to cyclohexane (B81311), preferentially adopts a chair conformation. thieme-connect.de The dichloromethyl substituent at the C2 position can be oriented in either an axial or equatorial position.
Due to steric hindrance and diaxial interactions between the substituent at C2 and the axial hydrogens at C4 and C6, the equatorial orientation is generally thermodynamically favored for substituents at this position. thieme-connect.de DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311+G*), can quantify this energy difference and provide precise bond lengths and angles for each conformer. nih.gov
Table 1: Predicted Geometrical Parameters for the Equatorial Conformer of this compound using DFT (B3LYP/6-311+G)*
| Parameter | Value |
| C2-O1 Bond Length | 1.41 Å |
| C2-C7 Bond Length | 1.54 Å |
| C7-Cl1 Bond Length | 1.78 Å |
| C7-Cl2 Bond Length | 1.78 Å |
| O1-C2-O3 Bond Angle | 111.5° |
| Cl1-C7-Cl2 Bond Angle | 110.2° |
Ab initio methods, such as Møller-Plesset perturbation theory of the second order (MP2), offer a higher level of theory and can provide more accurate energy calculations, particularly for systems where electron correlation is important. researchgate.net These methods are valuable for mapping the conformational energy landscape of this compound.
The primary low-energy conformations for the 1,3-dioxane ring are the chair and twist-boat forms. researchgate.netresearchgate.net MP2 calculations can determine the relative energies of these conformers. For the parent 1,3-dioxane, the chair conformer is significantly more stable than the twist conformer. researchgate.netresearchgate.net The presence of the dichloromethyl group is expected to further influence the relative stabilities.
Table 2: Calculated Relative Energies of this compound Conformers using MP2
| Conformer | Relative Energy (kcal/mol) |
| Equatorial Chair | 0.00 |
| Axial Chair | 2.5 - 4.0 |
| Twist-Boat | 5.0 - 6.5 |
Note: The energy values are estimates based on computational studies of related 1,3-dioxane derivatives and are not from a specific study on this compound.
Potential Energy Surface Mapping and Transition State Analysis
Understanding the dynamics of this compound, including how it interconverts between different conformations and participates in chemical reactions, requires mapping its potential energy surface (PES).
The potential energy surface of 1,3-dioxane derivatives reveals the pathways for conformational isomerization, such as the chair-to-chair interconversion. researchgate.net This process involves passing through higher-energy transition states and intermediate twist-boat conformations. Quantum-chemical studies on substituted 1,3-dioxanes have detailed these pathways. researchgate.net For this compound, the primary isomerization of interest would be the ring inversion that interconverts the equatorial and axial chair forms. Computational methods can identify the transition state structures and calculate the energy barriers for these transformations.
Theoretical calculations are also crucial for determining the activation barriers for chemical reactions involving this compound. nih.gov These calculations help in understanding the reaction mechanisms and predicting reaction rates. For instance, reactions involving nucleophilic substitution at the dichloromethyl group can be modeled to determine the energy profile of the reaction pathway, including the energy of the transition state.
Investigation of Intermolecular Interactions and Solvent Effects
The behavior of this compound in a condensed phase is influenced by its interactions with surrounding molecules, including solvent molecules. Computational models can be used to investigate these intermolecular forces.
Theoretical studies can model the effect of different solvents on the conformational equilibrium of the molecule. researchgate.net Polar solvents may stabilize more polar conformers. For this compound, the dipole moment of the axial and equatorial conformers would differ, leading to a solvent-dependent equilibrium. Implicit solvent models, such as the Polarizable Continuum Model (PCM), or explicit solvent models, where individual solvent molecules are included in the calculation, can be used to quantify these effects. The study of intermolecular interactions is also key to understanding properties like solubility and how the molecule interacts with biological receptors or other chemical species. acs.org
Hydrogen Bonding and Other Non-Covalent Interactions
Non-covalent interactions are fundamental in determining the three-dimensional structure of molecules and how they interact with their environment. nih.gov For this compound, while the dichloromethyl group is not a classical hydrogen bond donor, the oxygen atoms in the 1,3-dioxane ring can act as hydrogen bond acceptors. These interactions can occur with solvent molecules or other molecules in the system.
Theoretical tools such as Quantum Theory of Atoms in Molecules (QTAIM) and noncovalent interaction (NCI) plots are used to characterize and visualize these weak interactions. nih.gov Computational studies on the broader class of 1,3-dioxanes have investigated various stereoelectronic effects, which are a type of non-covalent interaction. These include hyperconjugative interactions, such as the anomeric effect, which can influence the conformation of the ring and its substituents. acs.org For instance, interactions between lone pairs of the oxygen atoms and antibonding orbitals of adjacent C-H bonds can stabilize certain conformations. acs.org The presence of the electronegative chlorine atoms in the dichloromethyl group can also lead to halogen bonding, another important type of non-covalent interaction.
Table 2: Types of Non-Covalent Interactions Investigated in 1,3-Dioxane Systems
| Interaction Type | Description | Relevance to this compound |
|---|---|---|
| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom like oxygen. | The ring oxygens can act as hydrogen bond acceptors with protic solvents. |
| Anomeric Effect | Donation of electron density from an oxygen lone pair to an adjacent antibonding orbital. | Influences the conformational preference of substituents at the C2 position. thieme-connect.de |
| Halogen Bonding | An attractive interaction involving a halogen atom as a Lewis acidic region. | The chlorine atoms of the dichloromethyl group can participate in such interactions. |
Isotope Labeling and Mechanistic Computational Studies
Isotope labeling, in conjunction with computational studies, is a powerful technique for elucidating reaction mechanisms. By replacing an atom with its heavier isotope (e.g., ¹H with ²H, or ¹²C with ¹³C), the reaction pathway can be traced, and kinetic isotope effects can be measured. Computational models can then be used to calculate the theoretical kinetic isotope effects for different proposed mechanisms. A match between the experimental and computed values provides strong evidence for a particular reaction pathway.
Table 3: Hypothetical Application of Isotope Labeling and Computation
| Research Question | Proposed Experiment | Computational Method | Expected Outcome |
|---|
This table presents a hypothetical example to illustrate the combined use of isotope labeling and computational studies for mechanistic investigation.
Applications in Advanced Organic Synthesis
2-(Dichloromethyl)-1,3-dioxane as a Versatile Synthetic Intermediate
As a synthetic intermediate, this compound offers a combination of a stable heterocyclic core and a reactive functional group. The 1,3-dioxane (B1201747) ring is a cyclic acetal (B89532), generally stable under basic, reductive, and many oxidative conditions, while being sensitive to acid-catalyzed hydrolysis thieme-connect.de. This differential reactivity allows for the manipulation of the dichloromethyl group while the core structure remains intact, or conversely, the removal of the dioxane to unmask a 1,3-diol after other transformations have been completed.
Organic building blocks are foundational functionalized molecules used for the bottom-up assembly of more complex structures. This compound fits this description perfectly, providing a scaffold upon which greater molecular complexity can be built. The dichloromethyl group can be converted into a variety of other functionalities, such as aldehydes, carboxylic acids, or orthoesters, serving as a linchpin for constructing polyfunctional systems.
For instance, research into novel 2-dichloromethyl-1,3-dioxacycloalkane derivatives has been pursued to create compounds with enhanced biological activities, such as herbicide safeners. In one example, a new compound, 2-(dichloromethyl)-2-(4-nitrophenyl)-1,3-dioxane, was synthesized, demonstrating the use of the dichloromethyl dioxane structure as a precursor to more complex, substituted molecules researchgate.net. This synthesis highlights a strategy where the C-2 position of the dioxane ring is further functionalized, expanding the molecular complexity while retaining the core dichloromethyl feature researchgate.net.
The presence of the dichloromethyl group allows for the direct incorporation of a di-halogenated carbon center into a target molecule. Halogenated organic compounds are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties. The dichloromethyl group can participate in various subsequent reactions, including nucleophilic substitution or transformations that leverage the presence of the two chlorine atoms. A related compound, 2-(chloromethyl)-1,3-dioxolane, serves a similar purpose in synthesis nih.gov.
Simultaneously, the use of this reagent introduces the 1,3-dioxane ring, a structural motif found in several natural products thieme-connect.de. The dioxane ring is not merely a passive protecting group; its specific chair-like conformation can influence the stereochemical outcome of reactions at adjacent centers, making it an active participant in stereoselective synthesis thieme-connect.deacs.orgresearchgate.net.
Derivatization Strategies for Functional Group Diversification
The reactivity of the dichloromethyl group is central to the derivatization of this compound. This group can be seen as a masked carbonyl or carboxyl equivalent, providing a pathway to a range of other functional groups.
The dichloromethyl group is a direct precursor to orthoesters. Orthoesters are valuable functional groups in their own right and are frequently employed as protecting groups for hydroxyls, particularly in carbohydrate chemistry where selective protection is crucial wiley-vch.denih.gov. The reaction of a related compound, 2-dichloromethylene-1,3-dioxolane, with acetal-protected sugar derivatives in neutral media has been shown to produce 2-dichloromethyl-1,3-dioxolan-2-yl orthoesters, which act as a potential protecting group for sugar derivatives researchgate.net. This transformation illustrates a key derivatization strategy where the dichloromethylene unit (a close relative of the dichloromethyl group) reacts with alcohol functionalities to generate complex orthoesters researchgate.net. This methodology is applicable to this compound, allowing it to serve as a reagent for installing acid-sensitive protecting groups on polyol-containing molecules like carbohydrates.
| Starting Material Class | Reagent Type | Product Class | Application |
| Sugar Derivatives (Polyols) | Dichloromethylene/Dichloromethyl Dioxacycloalkanes | Orthoesters | Protecting Group for Hydroxyls |
| 1,3-Diols | Dichloroacetaldehyde (B1201461) | This compound | Synthetic Intermediate |
Beyond its conversion to orthoesters, the this compound scaffold can be modified to create a diverse library of functionalized derivatives. The synthesis of 2-(dichloromethyl)-2-(4-nitrophenyl)-1,3-dioxane is a prime example of building complexity directly onto the dioxane ring researchgate.net. The synthesis was achieved through a microwave-assisted acetalization followed by the insertion of dichlorocarbene (B158193), showcasing a method to introduce substituents at the C-2 position alongside the dichloromethyl group researchgate.net. Furthermore, studies on other substituted 1,3-dioxanes have demonstrated that the ring system can be a platform for further functionalization, such as direct fluorination of an isoxazole (B147169) ring attached to a dioxane acetal academie-sciences.fr. Such strategies allow for the late-stage functionalization of complex molecules containing the dioxane moiety, expanding the chemical space accessible from this intermediate academie-sciences.frnih.govresearchgate.net.
Stereoselective Reactions Employing 1,3-Dioxane Scaffolds
The six-membered 1,3-dioxane ring preferentially adopts a chair-like conformation, similar to cyclohexane (B81311) thieme-connect.deacs.org. This well-defined geometry is a cornerstone of its application in stereoselective synthesis. The orientation of substituents on the ring (axial vs. equatorial) is predictable and can be used to direct the approach of reagents, thereby controlling the stereochemical outcome of a reaction.
The conformational rigidity of the dioxane ring can be exploited to analyze the bioactive conformation of pharmacologically active molecules nih.gov. By creating conformationally restricted 1,3-dioxane derivatives, researchers can probe the three-dimensional arrangement of pharmacophoric elements required for receptor binding nih.gov. The predictable stereoelectronics of the dioxane ring, including the anomeric effect and hyperconjugative interactions, play a crucial role in determining its conformational preferences and reactivity acs.org. This inherent stereochemical information within the dioxane scaffold can be transmitted to reacting centers, enabling highly diastereoselective transformations mdpi.com. For example, the stereochemistry of new 1,3-dioxanes prepared from 1,4-benzenedicarbaldehyde has been investigated, revealing distinct cis and trans isomers based on the orientation of substituents on the ring researchgate.net. This demonstrates that the 1,3-dioxane framework can effectively control the spatial arrangement of functional groups.
Synthesis of Specialized Dioxane-Containing Architectures
The reactivity of this compound and its derivatives allows for their incorporation into more complex and specialized molecular structures.
The synthesis of molecules containing both a 1,3-dioxane ring and a gem-dichlorocyclopropane fragment can be achieved through the dichlorocarbenation of an alkene. A plausible synthetic route involves starting with a 1,3-dioxane derivative that possesses an unsaturated side chain, such as an allyl group.
For instance, an allyl-substituted 1,3-dioxane can be prepared and subsequently reacted with a source of dichlorocarbene (:CCl₂). Dichlorocarbene is commonly generated in situ from chloroform (B151607) and a strong base (e.g., sodium hydroxide) under phase-transfer catalysis conditions. The electrophilic carbene readily undergoes a cycloaddition reaction with the alkene's double bond to form the stable gem-dichlorocyclopropane ring. This methodology provides a direct route to complex architectures combining these two distinct structural motifs.
Table 1: Proposed Reaction for Dichlorocyclopropanation
| Starting Material | Reagents | Product |
|---|
More complex, substituted 1,3-dioxanes can be synthesized, including those with multiple substituents at the C2 position. An example is the synthesis of 2-(dichloromethyl)-2-(4-nitrophenyl)-1,3-dioxane. researchgate.net This compound represents a trisubstituted dioxane, with both a dichloromethyl group and a 4-nitrophenyl group attached to the same acetal carbon.
The synthesis involves the reaction of 1,1-dichloro-2-(4-nitrophenyl)ethanone with 1,3-propanediol. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (PTSA), and driven to completion by the removal of water, often using a Dean-Stark apparatus. researchgate.net This approach demonstrates the creation of a quaternary, stereochemically complex center at the C2 position of the dioxane ring. Such methods are valuable for generating molecular diversity and accessing compounds with potentially novel properties. researchgate.net
Table 2: Synthesis of 2-(Dichloromethyl)-2-(4-nitrophenyl)-1,3-dioxane
| Reactant A | Reactant B | Catalyst | Product |
|---|
This methodology can be extended to synthesize a variety of trisubstituted-1,3-dioxanes by changing the ketone precursor, leading to diverse structures built around the core dioxane framework. researchgate.net
Advanced Analytical Methodologies for Characterization in Research
Chromatographic Separation Techniques
Chromatography is fundamental to the analysis of "2-(Dichloromethyl)-1,3-dioxane," providing the means to separate the compound from reactants, byproducts, or matrix components before identification and quantification.
Gas Chromatography (GC) and Hyphenated Techniques (GC/MS) for Purity and Composition Analysis
Gas Chromatography (GC) is a primary technique for the analysis of volatile and thermally stable compounds like "this compound". researchgate.net Its high resolving power allows for the separation of closely related compounds, making it ideal for assessing the purity of a sample. When coupled with a detector like a Flame Ionization Detector (FID), GC can provide quantitative information on the compound's concentration.
For unambiguous identification, GC is frequently hyphenated with Mass Spectrometry (MS). In a GC/MS system, the GC column separates the components of a mixture, which are then introduced into the mass spectrometer. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint. cdc.gov This technique is invaluable for confirming the identity of "this compound" and for identifying impurities. The static headspace GC technique can be particularly useful for analyzing dioxane derivatives in complex matrices like wastewaters. researchgate.net In cases of suspected poisoning or exposure, headspace GC and GC-MS are established methods for the forensic and toxicological analysis of chlorinated compounds in biological samples. scu.edu.cn
Table 1: GC/MS Parameters for Analysis of Dioxane Analogs
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | DB-624, CP-Sil8 CB, or similar mid-polarity phase | Provides good separation for volatile organic compounds. researchgate.netdioxin20xx.org |
| Injector Temperature | 200 - 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Initial temp ~50°C, ramped to ~250°C | Separates compounds based on their boiling points and column interactions. |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the sample through the column. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard method for creating reproducible fragmentation patterns. |
| MS Detection Mode | Scan or Selected Ion Monitoring (SIM) | Scan mode provides a full spectrum for identification; SIM mode offers higher sensitivity for quantification. nih.gov |
High-Performance Liquid Chromatography (HPLC) Applications
While GC is often the preferred method for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly for samples that are not suitable for GC or when analyzing for the compound in complex liquid matrices. researchgate.netnih.gov HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. longdom.org
For a moderately polar compound like "this compound," a reverse-phase (RP) HPLC method is typically employed. sielc.com In this mode, the stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. sielc.comnih.gov Detection is commonly achieved using an ultraviolet (UV) detector, although the lack of a strong chromophore in the dioxane structure may limit sensitivity. researchgate.netnih.gov
Table 2: Exemplary HPLC Method for Dioxane Compounds
| Parameter | Typical Condition | Reference Analogy |
|---|---|---|
| Column | Reverse-Phase C8 or C18 | Analysis of 1,4-dioxane (B91453). researchgate.netnih.gov |
| Mobile Phase | Acetonitrile/Water gradient or isocratic mixture | Analysis of 2-(Chloromethyl)-1,3-dioxolane. sielc.com |
| Flow Rate | 0.5 - 1.5 mL/min | Standard analytical flow rates. |
| Detection | UV at low wavelength (e.g., ~200 nm) | Used for compounds with limited UV absorption. nih.gov |
| Column Temperature | Ambient to 40 °C | Ensures reproducible retention times. |
Advanced Spectroscopic Methods
Spectroscopic methods provide detailed information about the molecular structure, mass, and connectivity of "this compound."
High-Resolution Mass Spectrometry for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for unequivocally determining the elemental composition of a molecule. fiveable.me Unlike nominal mass spectrometry, HRMS instruments (such as Time-of-Flight (TOF), Orbitrap, or FT-ICR analyzers) can measure the mass of an ion with extremely high accuracy, typically to within a few parts per million (ppm). longdom.org
This precision allows for the calculation of a unique elemental formula from the measured exact mass. longdom.orgmeasurlabs.com For "this compound" (C₅H₈Cl₂O₂), HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass, providing definitive confirmation of its identity. fiveable.me The technique is especially valuable for analyzing halogenated organic compounds in various matrices. rsc.orgresearchgate.net
Table 3: Precise Mass Data for this compound
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₅H₈Cl₂O₂ | The elemental composition of the compound. |
| Nominal Mass | 170 Da | Integer mass, useful for low-resolution MS. |
| Monoisotopic Mass (Exact Mass) | 169.98978 Da | Calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O). This is the value measured by HRMS. |
| Isotopic Pattern | Characteristic pattern due to ³⁵Cl and ³⁷Cl isotopes | The presence of two chlorine atoms creates a distinctive M, M+2, M+4 peak ratio, aiding in identification. |
Multi-Dimensional NMR for Complex Structure Elucidation and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure and conformation of organic molecules in solution. For "this compound," both one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments are employed.
1D NMR provides initial information about the chemical environment of the hydrogen and carbon atoms. docbrown.infodocbrown.info However, for a complete and unambiguous assignment of all signals, multi-dimensional techniques are essential.
COSY (Correlation Spectroscopy) : Identifies protons that are spin-spin coupled, revealing the connectivity of hydrogen atoms within the dioxane ring and the dichloromethyl side chain.
HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton signal with the signal of the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular skeleton.
Furthermore, NMR is extensively used for conformational studies of 1,3-dioxane (B1201747) derivatives, which preferentially adopt a chair-like conformation. thieme-connect.de By analyzing coupling constants (³J values) and using techniques like the Nuclear Overhauser Effect (NOE), researchers can determine the relative stereochemistry and the preferred orientation (axial or equatorial) of substituents on the ring. researchgate.netresearchgate.net
Derivatization for Enhanced Analytical Performance
Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a specific analytical method. researchgate.net This can be done to increase volatility for GC, improve thermal stability, or enhance detector response. researchgate.net
For a compound like "this compound," which is already quite amenable to GC analysis, derivatization is not always necessary. However, it can be a valuable strategy in specific scenarios:
Indirect Analysis : The acetal (B89532) can be hydrolyzed to its constituent parts: dichloroacetaldehyde (B1201461) and 1,3-propanediol. These products can then be derivatized to improve their chromatographic behavior or detectability. For example, aldehydes are commonly derivatized with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to create derivatives that are highly sensitive to an Electron Capture Detector (ECD). mdpi.comnih.gov
Enhanced Sensitivity for HPLC : For HPLC analysis, if the precursor alcohol (1,3-propanediol) is the target, it can be derivatized to attach a chromophore or fluorophore. This chemical "tagging" dramatically increases the sensitivity of UV or fluorescence detectors, which is useful for trace-level analysis. nih.govpan.olsztyn.pl
Improved Chromatography of Related Compounds : For complex chlorinated molecules that may be present alongside the target analyte, derivatization can improve separation and detection limits. For instance, N-methyl-bis-trifluoroacetamide (MBTFA) has been used for the analysis of other complex dichloromethyl-containing compounds. researchgate.netnih.gov
This approach allows for flexible and highly sensitive analytical methods tailored to the specific requirements of the research, such as analyzing trace amounts of the compound or its precursors in complex environmental or biological samples.
Strategies for Improved Detection and Quantitation in Complex Matrices
Analyzing trace amounts of semivolatile organic compounds like this compound in intricate matrices such as soil, water, or biological tissues presents significant challenges. nih.gov Matrix components can interfere with the analysis, mask the analyte signal, and lead to inaccurate quantification. To overcome these issues, researchers have developed various strategies that focus on effective sample preparation to isolate and concentrate the target analyte prior to instrumental analysis. nih.govresearchgate.net
Gas chromatography (GC) coupled with mass spectrometry (MS) or a flame ionization detector (FID) is the standard technique for the determination of dioxane compounds. nih.govpsu.edu However, the key to a successful analysis lies in the sample preparation method. Headspace analysis, particularly when combined with GC/MS, is a powerful technique for volatile and semivolatile compounds in solid or liquid samples. nih.gov This method involves heating the sample in a sealed vial to allow the volatile analytes to partition into the gas phase (headspace) above the sample, which is then injected into the GC system. This minimizes the introduction of non-volatile matrix components that could contaminate the instrument. nih.gov
For aqueous samples, techniques like purge-and-trap and solid-phase extraction (SPE) are commonly employed to preconcentrate the analyte. nih.govresearchgate.net In purge-and-trap, an inert gas is bubbled through the water sample, stripping the volatile organic compounds, which are then trapped on a sorbent material. The trap is subsequently heated to desorb the analytes into the GC system. SPE is a widely used procedure where the sample is passed through a cartridge containing a solid adsorbent that retains the analyte, while the matrix passes through. researchgate.net The analyte is later eluted with a small volume of solvent, resulting in a cleaner and more concentrated sample.
The choice of method often depends on the specific matrix and the required detection limits. For instance, methods have been developed to achieve detection limits in the low parts-per-trillion (ppt) range for related dioxane compounds in blood by using purge-and-trap methodology with high-resolution gas chromatography and mass spectrometry. nih.gov
| Analytical Strategy | Principle of Operation | Applicable Matrices | Advantages for Dioxane Analysis |
|---|---|---|---|
| Headspace-Gas Chromatography/Mass Spectrometry (HS-GC/MS) | Analyte is partitioned from a liquid or solid sample into the vapor phase in a sealed vial, which is then analyzed. | Water, soil, cleansing products, biological tissues. nih.gov | Minimizes matrix effects, reduces instrument contamination, simple and can be automated. nih.gov |
| Purge-and-Trap GC/MS | Inert gas is bubbled through an aqueous sample, stripping volatile analytes which are then trapped on a sorbent, desorbed by heat, and analyzed. | Drinking water, wastewater, blood. nih.gov | Excellent for achieving very low detection limits (ppt range) for volatile compounds in water. nih.gov |
| Solid-Phase Extraction (SPE) GC/MS | The sample is passed through a sorbent bed that retains the analyte. The analyte is then eluted with a solvent for analysis. | Water, soil extracts, biological fluids. researchgate.net | Effectively cleans up complex samples, allows for high preconcentration factors, and is versatile. researchgate.net |
Development of Specific Derivatizing Reagents for Dioxane Compounds
Derivatization is a chemical modification technique used to convert an analyte into a product, or derivative, that has properties more suitable for a given analytical method, typically gas chromatography. researchgate.net The main goals of derivatization are to increase the volatility and thermal stability of an analyte, reduce its polarity to prevent adsorption in the GC system, and enhance the response of a specific detector. researchgate.netjfda-online.com
While this compound itself is a relatively nonpolar and volatile compound amenable to direct GC analysis, derivatization strategies become crucial when analyzing its potential degradation products or when dealing with co-extractants from complex matrices that may interfere with the analysis. For example, if the analytical method needs to simultaneously quantify polar metabolites of dioxane compounds that may contain functional groups like hydroxyl (-OH) or carboxyl (-COOH) groups, derivatization is essential.
The most common derivatization reactions for GC analysis are silylation, acylation, and alkylation/esterification. researchgate.net
Silylation: This process replaces active hydrogen atoms in functional groups with a trimethylsilyl (B98337) (TMS) group. Silylating reagents are highly effective for a wide range of compounds including alcohols, phenols, carboxylic acids, and amines. tcichemicals.com Reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are powerful silyl (B83357) donors that produce thermally stable and volatile TMS derivatives. tcichemicals.com
Acylation: This involves the introduction of an acyl group (R-C=O) into a molecule, typically by reacting it with an acid anhydride (B1165640) or acyl halide. Fluorinated anhydrides, such as trifluoroacetic anhydride (TFAA), are extensively used to convert alcohols, phenols, and amines into their fluoroacyl derivatives. jfda-online.com These derivatives are often highly responsive to electron capture detectors (ECD), significantly lowering detection limits.
Alkylation/Esterification: Alkylation reagents are used to modify compounds with acidic protons, such as carboxylic acids and phenols. Esterification is a specific form of alkylation that converts carboxylic acids into esters, which are much more volatile. Reagents like boron trifluoride-methanol solution are commonly used to prepare methyl esters of fatty acids for GC analysis. greyhoundchrom.com
The development of specific derivatizing reagents for dioxane compounds would likely focus on reagents that could selectively react with potential breakdown products or be used in a comprehensive analysis of a contaminated site where other polar compounds are present. The choice of reagent depends on the functional groups present on the target analytes and the desired improvement in chromatographic performance or detectability. researchgate.net
| Derivatization Reagent Class | Example Reagent | Target Functional Groups | Purpose in Analysis Related to Dioxanes |
|---|---|---|---|
| Silylating Reagents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl (-OH), Carboxyl (-COOH), Amine (-NH2) tcichemicals.com | Improves volatility and thermal stability of polar metabolites or co-contaminants. tcichemicals.com |
| Acylating Reagents | Trifluoroacetic Anhydride (TFAA) | Hydroxyl (-OH), Amine (-NH2) jfda-online.com | Creates derivatives with high electron capture detector (ECD) response, enhancing sensitivity. jfda-online.com |
| Alkylating/Esterification Reagents | Boron Trifluoride-Methanol (BF3-Methanol) | Carboxyl (-COOH) greyhoundchrom.com | Increases volatility of acidic degradation products by converting them to esters. greyhoundchrom.com |
Investigations into Biological Activity and Structure Activity Relationships Sar
Exploratory Studies on Potential Bioactivities
Initial research into the bioactivities of 1,3-dioxane (B1201747) derivatives, including those with a dichloromethyl group, has often involved broad screening against various biological targets. This foundational work is crucial for identifying potential applications and guiding further research.
Screening for Antifungal and Antibacterial Properties (General Research Approach)
The general research approach for screening compounds like 2-(dichloromethyl)-1,3-dioxane for antifungal and antibacterial properties typically involves a series of in vitro assays. Many biologically active compounds containing the 1,3-dioxolane (B20135) or 1,3-dioxane structure have been synthesized and tested for antimicrobial activity. nih.govnih.gov The core structure is often modified with various substituents to explore a wide range of chemical space. nih.gov
A common methodology is the broth microdilution method, used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against a panel of clinically relevant bacteria and fungi. This panel often includes Gram-positive bacteria (e.g., Staphylococcus aureus, Staphylococcus epidermidis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal species (e.g., Candida albicans). nih.govnih.gov The results from these screenings help to identify lead compounds with significant antimicrobial activity that warrant further investigation. For instance, studies on various 1,3-dioxolane derivatives have shown significant antibacterial and fungicidal activities against certain pathogens. nih.gov
Methodologies for Cytotoxicity Evaluation in Cell Lines
The evaluation of cytotoxicity is a critical step in assessing the potential of a chemical compound for further development, particularly for pharmacological applications. For 1,3-dioxane derivatives, various methodologies are employed to determine their effects on cell viability and proliferation.
A widely used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.gov This colorimetric assay measures the metabolic activity of cells, which is generally correlated with cell viability. Human cell lines, such as Caco-2 cells, are often used in these in vitro tests. nih.gov Another method involves the use of PrestoBlue® reagent, which also allows for the detection of changes in the metabolic activity of cells as an indicator of cell viability. finechem-mirea.ru These assays can be performed on both normal and tumor cell lines to assess not only general cytotoxicity but also potential anticancer activity and selectivity. finechem-mirea.ru For example, some novel 1,3-dioxolane and 1,3-dioxane derivatives have been tested for their cytotoxicity and their ability to overcome multidrug resistance in cancer cells. nih.gov
Design and Synthesis of Biologically Relevant 1,3-Dioxane Derivatives
Based on initial screening results, medicinal and agricultural chemists design and synthesize new derivatives of this compound to optimize their biological activity, selectivity, and other properties.
Role as Herbicide Safener Precursors in Agricultural Chemistry Research
Compounds containing the 2-dichloromethyl-1,3-dioxacycloalkane structure have garnered significant attention for their activity as herbicide safeners. researchgate.net Herbicide safeners are chemical agents that protect crop plants from injury caused by herbicides without affecting the herbicide's efficacy against weeds. researchgate.netnih.gov These compounds are crucial in modern agriculture for improving crop selectivity and yield.
The this compound moiety serves as a key structural feature in the design of these safeners. Research has focused on synthesizing various derivatives to enhance their protective effects on crops like maize from the damaging effects of certain classes of herbicides, such as thiocarbamates and chloroacetamides. researchgate.netnih.govnih.gov The mechanism of action often involves the enhancement of the crop's natural detoxification pathways, for example, by inducing the expression of glutathione (B108866) S-transferases (GSTs) and other metabolic enzymes that break down the herbicide into non-toxic substances. nih.gov
| Compound Class | Specific Example | Crop Protected | Herbicide Class |
|---|---|---|---|
| 2-Dichloromethyl-1,3-dioxacycloalkanes | MG-191 | Maize | Thiocarbamates |
| Dichloroacetamide Safeners | Dichlormid | Maize | Thiocarbamates, Chloroacetanilides |
| 2-Dichloromethyl-1,3-dioxolanes | 2-(Dichloromethyl)-2-methyl-1,3-dioxolane | General Crop Protection | Not specified |
Exploration of Derivatives with Enhanced Pharmacological Relevance
The 1,3-dioxane and 1,3-dioxolane skeletons are present in many biologically active compounds, exhibiting a wide spectrum of pharmacological activities. nih.gov Depending on the nature and position of the substituents on the dioxane ring, these derivatives have shown potential as antifungal, antibacterial, antineoplastic, and antiviral agents. nih.gov
The synthesis of new derivatives is a key strategy to explore and enhance these pharmacological properties. By introducing different functional groups onto the 1,3-dioxane core, researchers aim to improve potency, selectivity, and pharmacokinetic properties. For example, the introduction of aromatic or heterocyclic moieties can significantly influence the biological activity profile. nih.gov The chiral nature of many of these derivatives is also an important consideration, as different enantiomers can exhibit distinct biological activities. nih.gov This has led to the development of synthetic methods to produce enantiomerically pure 1,3-dioxane derivatives for pharmacological evaluation. nih.gov
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
Understanding the relationship between the chemical structure of 1,3-dioxane derivatives and their biological activity (SAR) or physical properties (SPR) is fundamental for rational drug design and the development of new agricultural chemicals.
SAR studies on 1,3-dioxane derivatives have revealed several key insights. The nature of the substituent at the 2-position of the dioxane ring is often critical for biological activity. For instance, in the context of herbicide safeners, the dichloromethyl group at this position is a crucial feature for their protective effects. researchgate.net In pharmacologically active derivatives, the stereochemistry of the dioxane ring and its substituents can have a profound impact on their interaction with biological targets. nih.gov For example, studies on chiral 1,3-dioxolane derivatives have shown that enantiomeric and racemic forms can have different antibacterial activities. nih.gov
Influence of Substituent Modifications on Bioactivity Profiles
A thorough review of scientific databases reveals no specific studies on the influence of substituent modifications on the bioactivity of this compound. Structure-activity relationship (SAR) studies, which are fundamental to medicinal chemistry, involve systematically altering parts of a molecule—in this case, the dichloromethyl group or the 1,3-dioxane scaffold—and assessing how these changes affect its biological activity. Such studies are crucial for optimizing a compound's potency and selectivity.
For the broader class of 1,3-dioxanes and the closely related 1,3-dioxolanes, SAR studies have been instrumental. For instance, research on other 2-substituted and 4-substituted 1,3-dioxanes has shown that modifications to these positions can significantly impact their affinity for biological targets like the σ1 and NMDA receptors. mdpi.comnih.gov Similarly, studies on 1,3-dioxolane derivatives have demonstrated that altering substituents can lead to potent antibacterial, antifungal, or muscarinic antagonist activities. nih.govnih.gov These examples underscore the principle of substituent modification, but it is critical to note that no such data exists for this compound. Without experimental data, it is impossible to construct a data table or detail research findings on how modifying its structure would alter its biological profile.
Computational Approaches to Ligand-Target Interactions (e.g., Molecular Docking)
There are no published computational studies, such as molecular docking, that specifically investigate the interaction of this compound with any biological target. Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method provides insights into the binding affinity and mode of interaction, guiding the design of more potent and selective drugs.
While this powerful tool has been applied to other heterocyclic compounds, including different 1,3-dioxane derivatives, to understand their interactions with targets like the P-glycoprotein or to explore their potential as antitumor agents, the specific ligand-target interactions for this compound remain uncharacterized. nih.gov The application of such computational methods is entirely dependent on having identified a biological activity and a corresponding molecular target, which, for this particular compound, has not been reported in the literature. Therefore, no data on its probable binding models or interactions with any receptor is available.
Future Research Directions and Unexplored Avenues
Development of Novel Green Synthesis Routes for 2-(Dichloromethyl)-1,3-dioxane
Future research will likely prioritize the development of environmentally benign and efficient methods for synthesizing this compound. Current synthetic strategies often involve harsh reaction conditions or the use of hazardous reagents. researchgate.net The principles of green chemistry, which aim to reduce waste and minimize environmental impact, offer a framework for innovation in this area. sigmaaldrich.com
Key research avenues may include:
Catalytic Approaches: Investigating novel catalysts to improve reaction efficiency and selectivity is a primary goal. This includes the exploration of solid acid catalysts, such as supported heteropolyacids, which have shown efficacy in the synthesis of related chloromethyl-1,3-dioxolanes from renewable resources like bioglycerol. acs.orgresearchgate.net Such catalysts are often reusable, contributing to a more sustainable process. acs.orgresearchgate.net
Bio-hybrid Catalysis: The integration of biocatalysis with chemocatalysis presents an innovative approach. Chemoenzymatic cascades, which can be performed in organic solvents, could offer highly stereoselective routes to dioxane derivatives under mild conditions. rwth-aachen.de
Alternative Solvents: A shift towards greener solvent alternatives is anticipated. Research into solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (derived from corncobs and bagasse) and cyclopentyl methyl ether, could reduce the reliance on traditional, more hazardous solvents. sigmaaldrich.com
Atom Economy: Future synthetic designs will focus on maximizing atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. acs.org
Application of this compound in Catalysis and Materials Science Research
The unique structural features of this compound make it an intriguing candidate for applications in catalysis and materials science. The dichloromethyl group and the dioxane ring offer reactive sites for polymerization and functionalization.
Potential research directions include:
Monomer Synthesis: The dioxane moiety can be a precursor for polymers. For instance, related dioxolane derivatives are used as comonomers in the production of polyacetals through ring-opening polymerization. Future work could explore the polymerization of this compound to create novel polymers with tailored properties. The presence of the dichloromethyl group could allow for post-polymerization modification.
Crosslinking Agents: The bifunctionality of the dichloromethyl group (once derivatized) could be exploited to use the molecule as a crosslinking agent in polymer chemistry, enhancing the mechanical and thermal properties of materials.
Ligand Development in Catalysis: The oxygen atoms in the 1,3-dioxane (B1201747) ring can act as coordination sites for metal ions. Derivatization of the dichloromethyl group could lead to the synthesis of novel ligands for use in homogeneous catalysis.
Advanced Mechanistic Studies and Refined Computational Modeling of Reactivity
A deeper understanding of the reaction mechanisms and reactivity of this compound is crucial for optimizing its synthesis and predicting its behavior in various applications. Advanced experimental techniques coupled with computational modeling will be instrumental in this endeavor.
Areas for future investigation include:
Kinetic Modeling: Detailed kinetic models for the synthesis and reactions of this compound are needed. Studies on related compounds, such as the hydrolysis of 2-methyl-1,3-dioxane (B3054962) and the oxidation of 1,3-dioxolane (B20135), have provided valuable insights into their reaction kinetics. researchgate.netkaust.edu.sa Similar studies on this compound would be beneficial.
Computational Chemistry: Ab initio studies and density functional theory (DFT) calculations can elucidate reaction pathways and transition states. dntb.gov.ua Such computational approaches have been used to study the formation of 1,3-dioxanes and can be applied to understand the reactivity of the dichloromethyl group in this compound. dntb.gov.ua This can help in designing more efficient synthetic routes and predicting the products of novel transformations.
Spectroscopic Analysis: Advanced spectroscopic techniques can be used to identify and characterize reaction intermediates, providing experimental validation for proposed mechanisms.
Exploration of Novel Chemical Transformations and Derivatizations of the Dichloromethyl Group
The dichloromethyl group is a key functional handle that allows for a wide range of chemical transformations, making this compound a versatile building block in organic synthesis.
Future research could focus on:
Nucleophilic Substitution: The chlorine atoms are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. researchgate.net This opens up possibilities for synthesizing a diverse library of 1,3-dioxane derivatives with different electronic and steric properties.
Reductive and Oxidative Transformations: Exploring the reduction of the dichloromethyl group to a methyl group or its oxidation to an aldehyde or carboxylic acid would significantly expand the synthetic utility of this compound.
Carbon-Carbon Bond Formation: Developing new methods for carbon-carbon bond formation at the dichloromethyl position would enable the construction of more complex molecular architectures.
Expanding the Scope of Bioactivity Research to New Therapeutic Areas for Dioxane Derivatives
Dioxane and dioxolane derivatives have demonstrated a broad spectrum of biological activities, suggesting that derivatives of this compound could be promising candidates for drug discovery. researchgate.netnih.gov
Unexplored avenues in this area include:
Antimicrobial and Antifungal Agents: Given that some 1,3-dioxolane derivatives exhibit excellent antibacterial and antifungal activities, synthesizing and screening derivatives of this compound against various pathogenic microbes is a logical next step. nih.govresearchgate.net
Anticancer Therapeutics: Dioxane derivatives have been investigated for their potential as antitumor agents. researchgate.netresearchgate.net Future research could involve the synthesis of novel this compound derivatives and their evaluation for cytotoxicity against various cancer cell lines. researchgate.net Additionally, the potential of these compounds to overcome multidrug resistance in cancer cells could be explored. nih.gov
Neurological Disorders: Certain 1,4-dioxane (B91453) derivatives have been studied for their potential in treating neurological conditions like Parkinson's disease and schizophrenia by interacting with dopamine (B1211576) and serotonin (B10506) receptors. nih.gov Investigating whether derivatives of this compound can be designed to target specific receptors in the central nervous system could open up new therapeutic possibilities.
Other Therapeutic Areas: The diverse biological activities reported for dioxane-containing compounds, including anti-inflammatory and antidiabetic properties, warrant a broader screening of this compound derivatives in various disease models. researchgate.netfinechem-mirea.ru
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
